D-Val-Leu-Lys-pNA dihydrochloride

Description

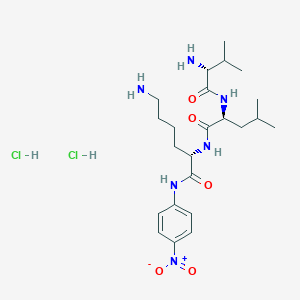

This compound is a stereochemically complex tripeptide derivative featuring:

- Three chiral centers: (S) and (R) configurations at specific positions, critical for biological activity and molecular recognition.

- A branched backbone: Comprising amino and amide groups, with a 4-nitrophenyl substituent at the terminal amide.

- Dihydrochloride salt form: Enhances aqueous solubility and stability, making it suitable for pharmaceutical applications .

Its molecular formula is C₂₃H₃₈Cl₂N₈O₅ (calculated based on structure), with a molecular weight of 601.52 g/mol.

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N6O5.2ClH/c1-14(2)13-19(28-23(32)20(25)15(3)4)22(31)27-18(7-5-6-12-24)21(30)26-16-8-10-17(11-9-16)29(33)34;;/h8-11,14-15,18-20H,5-7,12-13,24-25H2,1-4H3,(H,26,30)(H,27,31)(H,28,32);2*1H/t18-,19-,20+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESQMNNSPPEOSZ-ZLARAOTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40Cl2N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62354-43-2 | |

| Record name | D-Val-leu-lys p-nitroanilidedihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Val-Leu-Lys-pNA (hydrochloride) involves the stepwise coupling of the amino acids D-valine, L-leucine, and L-lysine to p-nitroaniline. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .

Industrial Production Methods: In an industrial setting, the production of D-Val-Leu-Lys-pNA (hydrochloride) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: D-Val-Leu-Lys-pNA (hydrochloride) primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as plasmin. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantified colorimetrically .

Common Reagents and Conditions:

Enzymes: Plasmin, trypsin, and other serine proteases.

Buffers: Tris-HCl, phosphate-buffered saline (PBS), and other physiological buffers.

Conditions: Typically, reactions are carried out at physiological pH (7.4) and temperature (37°C).

Major Products: The primary product of the enzymatic hydrolysis of D-Val-Leu-Lys-pNA (hydrochloride) is p-nitroaniline, which is detected by its absorbance at 405 nm .

Scientific Research Applications

D-Val-Leu-Lys-pNA (hydrochloride) is widely used in scientific research for the following applications:

Biochemistry: As a substrate for studying the activity of plasmin and other proteolytic enzymes.

Medicine: In diagnostic assays to measure plasmin activity, which is crucial for understanding blood clotting disorders.

Pharmacology: To screen for inhibitors of plasmin and other proteases, aiding in the development of therapeutic agents.

Industry: In quality control assays for enzyme activity in various biological products

Mechanism of Action

The mechanism of action of D-Val-Leu-Lys-pNA (hydrochloride) involves its hydrolysis by plasmin. Plasmin recognizes and binds to the peptide substrate, cleaving the peptide bond between lysine and p-nitroaniline. This reaction releases p-nitroaniline, which can be quantified by its absorbance at 405 nm. This quantification allows researchers to measure plasmin activity and study its role in fibrinolysis .

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards ()

Compounds m , n , and o share peptide-like backbones and aromatic substituents but differ in stereochemistry and functional groups:

| Compound ID | Key Features | Molecular Weight (g/mol) | Functional Groups | Stereochemistry |

|---|---|---|---|---|

| m | 2,6-Dimethylphenoxy, tetrahydropyrimidinyl | ~700 (estimated) | Hydroxy, amide, aromatic ether | (2S,4S,5S) |

| n | Similar to m with (2R,4R,5S) configuration | ~700 | Hydroxy, amide | (2R,4R,5S) |

| o | (2R,4S,5S) stereochemistry | ~700 | Hydroxy, amide | (2R,4S,5S) |

| Target Compound | 4-Nitrophenyl, branched amino/amide | 601.52 | Nitro, amide, dihydrochloride salt | (S,S,R) |

Key Differences :

- The target compound lacks the tetrahydropyrimidinyl and phenoxy groups present in m–o, which may reduce steric hindrance in binding pockets.

Simplified Analogues: (S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide ()

This analogue (MW: 308.33 g/mol) shares the N-(4-nitrophenyl) moiety but has a shorter backbone and fewer stereocenters:

| Property | Target Compound | Simplified Analogue |

|---|---|---|

| Molecular Weight | 601.52 | 308.33 |

| Stereocenters | 3 | 1 (S-configuration) |

| Functional Groups | Nitro, amide, dihydrochloride | Nitro, amide, acetyl |

| Solubility (Predicted) | High (salt form) | Moderate (neutral) |

Implications :

Pharmacological Analogues: Vorinostat-like HDAC Inhibitors ()

Vorinostat analogues (e.g., 6H, SCHEMBL15675695, AKOS019005527) are hydroxamate-based HDAC inhibitors. Although the target compound lacks a hydroxamate group, comparisons highlight:

| Compound | Target | Key Functional Groups | Pharmacological Profile |

|---|---|---|---|

| Vorinostat | HDAC1/HDAC6 | Hydroxamate | Approved for lymphoma |

| 6H | HDAC1 | Hydroxamate | Superior binding affinity |

| Target Compound | Unknown (hypothesized protease) | Amide, nitro | Unreported activity |

Structural Contrasts :

Biological Activity

(S)-6-Amino-2-((S)-2-((R)-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride, also known by its CAS number 62354-43-2, is a complex synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 551.51 g/mol. Its structure comprises multiple amino acid derivatives linked through amide bonds, which contribute to its biological properties.

Research indicates that compounds with similar structural frameworks often exhibit inhibitory effects on specific biological targets. For instance, the peptidomimetic nature of this compound suggests it may interact with proteases or other enzymes critical in cellular pathways. The incorporation of a nitrophenyl group may enhance its binding affinity to target proteins, potentially leading to significant biological effects.

Antiviral Activity

Recent studies have demonstrated that compounds structurally related to (S)-6-Amino-2-((S)-2-((R)-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride can exhibit antiviral properties. For example, peptidomimetic inhibitors have shown dose-dependent inhibition of SARS-CoV-2 in vitro, indicating potential applications in antiviral therapies .

Antitumor Activity

The compound's structural similarities to known antitumor agents suggest it may possess anticancer properties. In related studies, peptidomimetics have been evaluated for their ability to inhibit the growth of various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Compounds in this class have exhibited IC50 values indicating effective growth inhibition at low concentrations .

Case Studies and Research Findings

-

Antiviral Efficacy :

- A study involving structurally similar compounds reported significant inhibition of viral RNA replication in VeroE6 cells at concentrations as low as 1.06 µM, suggesting that (S)-6-Amino-2-((S)-2-((R)-2-amino-3-methylbutanamido)-4-methylpentanamido)-N-(4-nitrophenyl)hexanamide dihydrochloride could be a candidate for further antiviral research .

- Anticancer Properties :

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | Efficacy Measure | IC50/EC50 (µM) |

|---|---|---|---|

| Antiviral | VeroE6 (SARS-CoV-2) | Viral RNA reduction | 1.06 |

| Antitumor | HeLa | Cell growth inhibition | 5 - 20 |

| Antitumor | MCF-7 | Cell growth inhibition | 10 - 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.